N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-tosylpiperidine-4-carboxamide
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Description
“N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-tosylpiperidine-4-carboxamide” is a compound that contains a thiophene nucleus . Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . They have been reported to possess a wide range of therapeutic properties .
Synthesis Analysis
The synthesis of this compound involves a two-stage protocol using simple, convenient transformations and cheap, commercially available reagents . The reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate gave 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide . This compound was then used to synthesize different heterocyclic derivatives .Molecular Structure Analysis
The structure of the compound was confirmed by IR, 1H NMR, MS, elemental analysis, and X-ray single-crystal diffraction method . X-Ray diffraction analysis reveals that the cyclohexene ring adopts a half-chair conformation and the thiophene ring is essentially planar .Chemical Reactions Analysis
The mechanistic and synthetic pathways depended on regioselective attack and/or cyclization by the cyanoacetamido moiety in the key precursor on various chemical reagents . The competition of the reaction pathways including dipolar cyclization, dinucleophilic-bielectrophilic attack, β-attack, Gewald-type attack, and condensation reactions led to the diversity of the synthesized products .Mechanism of Action
Target of Action
It’s known that similar compounds have been used in the synthesis of various biologically active compounds .
Mode of Action
The compound’s mode of action involves a series of chemical reactions. The reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate produces 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide . This compound then undergoes various reactions to form different heterocyclic derivatives . The reaction pathways include dipolar cyclization, dinucleophilic-bielectrophilic attack, β-attack, Gewald-type attack, and condensation reactions .
Biochemical Pathways
The compound affects various biochemical pathways, leading to the synthesis of different heterocyclic derivatives, including thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings . The diversity of the synthesized products is due to the competition of the reaction pathways .
Result of Action
The result of the compound’s action is the formation of various heterocyclic derivatives with potential biological activity . Most of these compounds have shown high inhibitory effects when screened in vitro for their antiproliferative activity .
Future Directions
The docking studies results suggest that this compound is of great interest for further structure optimization and in-depth studies as a possible 5-lipoxygenase (5-LOX) inhibitor . The simplicity of the synthetic procedures, the convenience of yield production, and the diversity of the reactive sites in the produced systems play a valuable role for further heterocyclic transformations and further biological investigations .
Properties
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S2/c1-15-6-8-17(9-7-15)30(27,28)25-12-10-16(11-13-25)21(26)24-22-19(14-23)18-4-2-3-5-20(18)29-22/h6-9,16H,2-5,10-13H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYMXTNNJJMJBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=C(C4=C(S3)CCCC4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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